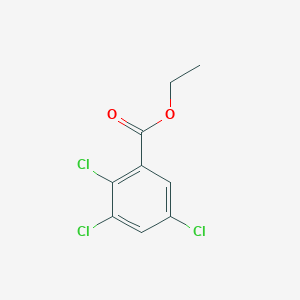
Ethyl 2,3,5-trichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,5-trichlorobenzoate is an organic compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 g/mol. It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2, 3, and 5 positions of the benzene ring, and an ethyl group is attached to the carboxyl group.
Synthetic Routes and Reaction Conditions:
From 2,3,5-trichlorobenzoic Acid: The compound can be synthesized by reacting 2,3,5-trichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
From 2,3,5-trichlorobenzoyl Chloride: Another method involves reacting 2,3,5-trichlorobenzoyl chloride with ethanol in the presence of a base such as pyridine. This reaction also requires careful control of temperature and reaction time to avoid side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2,3,5-trichlorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ethyl 2,3,5-trichlorobenzoic acid
Reduction: Ethyl 2,3,5-trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 2,3,5-trichlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of chlorinated benzoates on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2,3,5-trichlorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 2,3,5-trichlorobenzoate is similar to other chlorinated benzoates, such as ethyl 2,4,6-trichlorobenzoate and ethyl 3,4,5-trichlorobenzoate. These compounds differ in the positions of the chlorine atoms on the benzene ring, which can lead to differences in their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which influences its properties and applications.
Properties
CAS No. |
86569-88-2 |
|---|---|
Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
ethyl 2,3,5-trichlorobenzoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
InChI Key |
BJQAJRQONPXZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


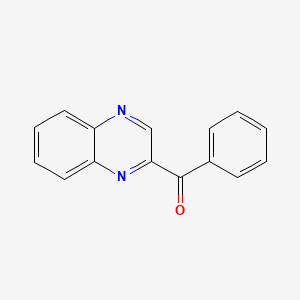
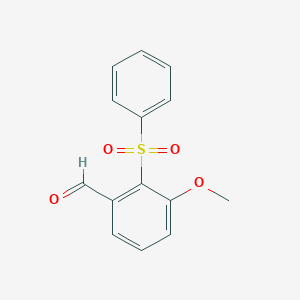

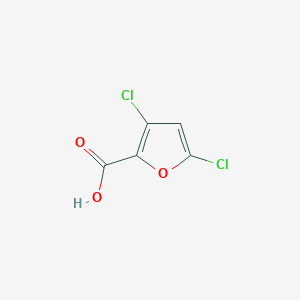

![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

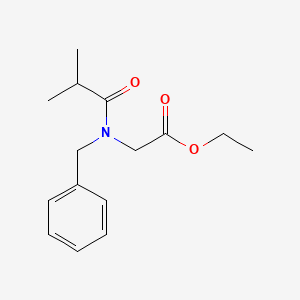

![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)


![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

